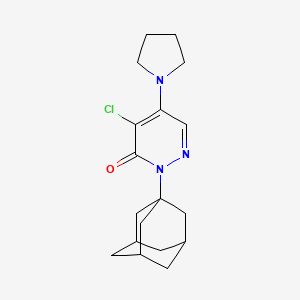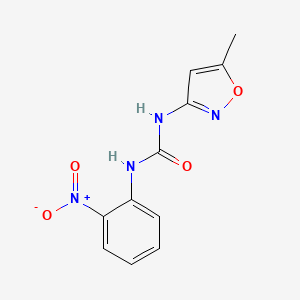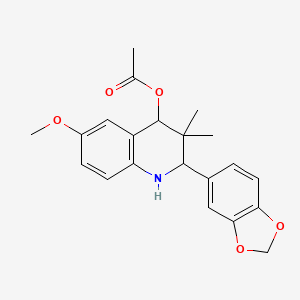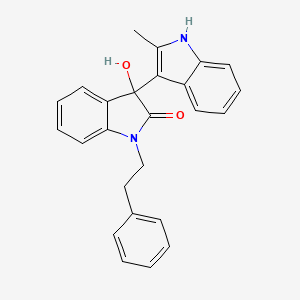
2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
Vue d'ensemble
Description
2-(1-Adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a synthetic organic compound characterized by its unique adamantyl and pyrrolidinyl substituents. This compound belongs to the pyridazinone class, known for their diverse biological activities and potential therapeutic applications. The adamantyl group, a bulky and rigid structure, often imparts significant stability and lipophilicity to the molecule, enhancing its interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents to form the pyridazinone core.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with the pyridazinone intermediate in the presence of a Lewis acid catalyst.
Pyrrolidinyl Substitution: Finally, the pyrrolidinyl group is introduced through nucleophilic substitution, where the chlorinated intermediate reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents are chosen for their efficiency and cost-effectiveness, and purification steps are streamlined to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
2-(1-Adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antiviral, antibacterial, or anticancer agent, given its ability to interfere with biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances its binding affinity by increasing lipophilicity and stability, while the pyrrolidinyl group can form hydrogen bonds or electrostatic interactions with the target. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Adamantyl)-4-chloro-5-(1-piperidinyl)-3(2H)-pyridazinone: Similar structure but with a piperidinyl group instead of pyrrolidinyl.
2-(1-Adamantyl)-4-chloro-5-(1-morpholinyl)-3(2H)-pyridazinone: Contains a morpholinyl group, offering different electronic and steric properties.
2-(1-Adamantyl)-4-chloro-5-(1-azepanyl)-3(2H)-pyridazinone: Features an azepanyl group, which can affect its biological activity and solubility.
Uniqueness
The uniqueness of 2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone lies in its specific combination of substituents, which confer distinct physicochemical properties and biological activities. The adamantyl group provides rigidity and lipophilicity, the chlorine atom offers a reactive site for further modification, and the pyrrolidinyl group enhances its interaction with biological targets.
Propriétés
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c19-16-15(21-3-1-2-4-21)11-20-22(17(16)23)18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTCYMCBBDPMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-(2-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4103042.png)

![2-amino-4-(2,4-dimethylphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4103051.png)

![N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride](/img/structure/B4103055.png)
![4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4103060.png)
![N-[(3-bromo-4-prop-2-ynoxyphenyl)methyl]-4-fluoroaniline;hydrochloride](/img/structure/B4103066.png)

![1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thien ylcarbonyl)-3-pyrrolin-2-one](/img/structure/B4103092.png)
![2-amino-4-(5-methyl-2-thienyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4103101.png)
![2-fluoro-N-[4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]benzamide](/img/structure/B4103106.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4103107.png)
